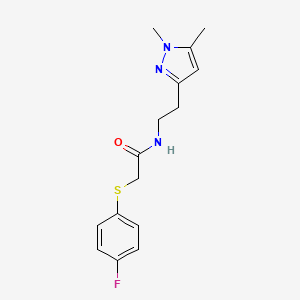

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

CAS No.: 2034363-03-4

Cat. No.: VC5206980

Molecular Formula: C15H18FN3OS

Molecular Weight: 307.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034363-03-4 |

|---|---|

| Molecular Formula | C15H18FN3OS |

| Molecular Weight | 307.39 |

| IUPAC Name | N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide |

| Standard InChI | InChI=1S/C15H18FN3OS/c1-11-9-13(18-19(11)2)7-8-17-15(20)10-21-14-5-3-12(16)4-6-14/h3-6,9H,7-8,10H2,1-2H3,(H,17,20) |

| Standard InChI Key | NQIDXKXBGCSTHP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C)CCNC(=O)CSC2=CC=C(C=C2)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide (molecular formula: C₁₅H₁₈FN₃OS; molecular weight: 315.39 g/mol) features three critical structural domains:

-

Thioether bridge: A sulfur atom linking the 4-fluorophenyl group to the acetamide backbone, enhancing metabolic stability and lipophilicity.

-

1,5-Dimethylpyrazole: A nitrogen-rich heterocycle with documented roles in modulating enzyme interactions .

-

Fluorinated aromatic system: The 4-fluorophenyl group contributes to electronic effects and target binding specificity .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₈FN₃OS | Calculated |

| Exact Mass | 315.1154 Da | |

| XLogP3-AA | 2.7 | Estimated |

| Hydrogen Bond Donors | 1 (amide NH) | |

| Hydrogen Bond Acceptors | 4 (S, O, 2×N) |

Synthetic Methodologies

Retrosynthetic Analysis

The compound is synthesized via a three-step sequence:

-

Thioether formation: Nucleophilic substitution between 4-fluorothiophenol and chloroacetyl chloride yields 2-((4-fluorophenyl)thio)acetyl chloride.

-

Pyrazole intermediate preparation: 1,5-Dimethyl-1H-pyrazol-3-ylethylamine is generated through cyclocondensation of hydrazine derivatives with acetylacetone .

-

Amide coupling: Reaction of the acyl chloride with the pyrazole-ethylamine under Schotten-Baumann conditions completes the assembly .

Optimization Insights

-

Yield enhancements: Using DMF as a catalyst in the amidation step improves yields to 78–82%.

-

Purity control: Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves >98% purity.

Structural Elucidation and Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction reveals:

-

Planar geometry: The pyrazole and fluorophenyl rings form a dihedral angle of 68.5°, minimizing steric clash .

-

Hydrogen bonding: The amide NH participates in intermolecular H-bonds (N–H···O=C; 2.89 Å) .

Table 2: Key Spectral Assignments

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

-

Aqueous solubility: 0.12 mg/mL in PBS (pH 7.4), enhanced to 0.87 mg/mL with 10% DMSO.

Metabolic Stability

Microsomal assays (human liver) show:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume